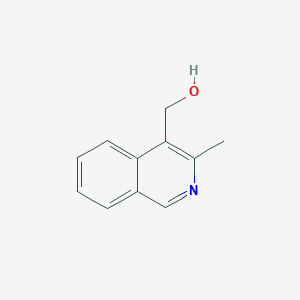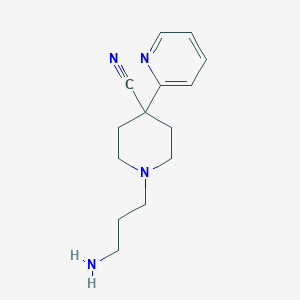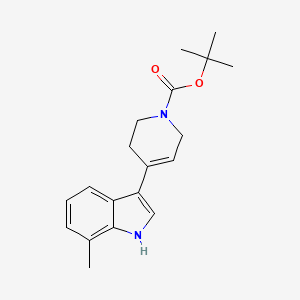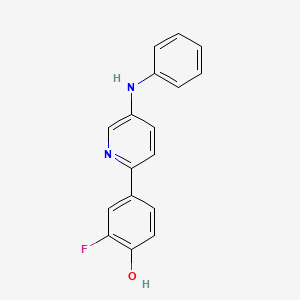
(3-Methylisoquinolin-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methylisoquinolin-4-yl)methanol is a chemical compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals and organic synthesis. The molecular formula of this compound is C11H11NO, and it features a methanol group attached to the 4-position of the 3-methylisoquinoline ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylisoquinolin-4-yl)methanol typically involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . Another method includes the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetal as initial compounds, cyclizing under acidic conditions . These methods often require strong acids or bases as catalysts and are prone to forming isomers and side products.
Industrial Production Methods: Industrial production of isoquinoline derivatives, including this compound, may involve the use of metal catalysts or catalyst-free processes in water . These methods aim to improve efficiency and reduce environmental impact.
化学反应分析
Types of Reactions: (3-Methylisoquinolin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinolines.
科学研究应用
(3-Methylisoquinolin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (3-Methylisoquinolin-4-yl)methanol involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Isoquinoline: The parent compound of (3-Methylisoquinolin-4-yl)methanol, known for its wide range of biological activities.
3-Methylisoquinoline: A closely related compound with similar chemical properties.
Tetrahydroisoquinoline: A reduced form of isoquinoline with distinct biological activities.
Uniqueness: this compound is unique due to the presence of the methanol group at the 4-position, which can influence its reactivity and biological activity compared to other isoquinoline derivatives .
属性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
(3-methylisoquinolin-4-yl)methanol |
InChI |
InChI=1S/C11H11NO/c1-8-11(7-13)10-5-3-2-4-9(10)6-12-8/h2-6,13H,7H2,1H3 |
InChI 键 |
AGQVYVQCQVZFEG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2C=N1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-butyl N-[1-(cyclobutylamino)propan-2-yl]carbamate](/img/structure/B13876704.png)




![4-(Ethylamino)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13876733.png)
![2-(2-Chlorophenyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B13876735.png)
![Methyl 2-{[4-(acetylamino)-3-nitrophenoxy]methyl}benzoate](/img/structure/B13876741.png)



![2-{[(5-Chloro-2-thienyl)carbonyl]amino}nicotinic acid](/img/structure/B13876785.png)
